2-Chloro-1-fluoro-4-pentylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-fluoro-4-pentylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF/c1-2-3-4-5-9-6-7-11(13)10(12)8-9/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKVZXCEMVYPGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Aromatic Reactivity
Directive Effects of Chloro, Fluoro, and Pentyl Substituents on Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions are significantly influenced by the substituents already present on the aromatic ring. libretexts.org In the case of 2-Chloro-1-fluoro-4-pentylbenzene, the interplay of the directive effects of the chloro, fluoro, and pentyl groups determines the position of incoming electrophiles.
Inductive and Resonance Effects of Halogens on Electron Density Distribution
Halogen substituents, such as chlorine and fluorine, exhibit a dual nature in their influence on the electron density of an aromatic ring. libretexts.org They possess both an inductive effect and a resonance effect, which act in opposite directions. youtube.com
Resonance Effect (+R): Halogens have lone pairs of electrons that can be delocalized into the aromatic π system through resonance. masterorganicchemistry.comquora.com This donation of electron density increases the electron density at the ortho and para positions of the ring. quora.comquora.com
Ortho-Para Directing Nature of Halogens and Alkyl Groups
Despite their deactivating nature, halogens are ortho-para directors in electrophilic aromatic substitution reactions. youtube.commasterorganicchemistry.com This is because the resonance effect, which donates electron density, primarily stabilizes the carbocation intermediates (arenium ions) formed during attack at the ortho and para positions. masterorganicchemistry.com Specifically, a resonance structure can be drawn where the positive charge of the arenium ion is adjacent to the halogen, allowing the halogen's lone pair to form a π bond and delocalize the charge, thus stabilizing the intermediate. masterorganicchemistry.com No such stabilization is possible for the meta intermediate. libretexts.org
Alkyl groups, such as the pentyl group, are also ortho-para directors. ulethbridge.caaakash.ac.in They are considered activating groups because they donate electron density to the aromatic ring through an inductive effect (hyperconjugation). libretexts.orgulethbridge.ca This electron donation increases the nucleophilicity of the ring and stabilizes the arenium ion intermediates formed during ortho and para attack.
In this compound, all three substituents—chloro, fluoro, and pentyl—direct incoming electrophiles to the ortho and para positions relative to themselves. The final substitution pattern will be a result of the combined directive influences and steric hindrance.
Deactivating Nature of Halogens in Electrophilic Aromatic Substitution
The order of deactivation among halogens generally follows their electronegativity, with fluorine being the least deactivating and iodine being the most. libretexts.orglibretexts.org This is because the resonance effect is most effective for fluorine due to better orbital overlap between the 2p orbital of carbon and the 2p orbital of fluorine. wikipedia.org
The pentyl group, being an alkyl group, is an activating group and will increase the reactivity of the ring, counteracting some of the deactivation caused by the halogens. masterorganicchemistry.comulethbridge.ca
Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
| -Cl | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |
| -F | Strong electron-withdrawing (-I) | Weak electron-donating (+R) | Deactivating | Ortho, Para |
| -C5H11 | Electron-donating (+I) | N/A | Activating | Ortho, Para |
Nucleophilic Aromatic Substitution Pathways in this compound Derivatives
While aromatic rings are generally electron-rich and thus react with electrophiles, they can undergo nucleophilic aromatic substitution (SNA_r) under certain conditions. wikipedia.orglibretexts.org This typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. wikipedia.orgbyjus.com
In the context of this compound, the chloro and fluoro substituents themselves can act as leaving groups. The presence of other strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the halogens would be necessary to facilitate this reaction. wikipedia.orglibretexts.org The pentyl group, being electron-donating, would disfavor this reaction pathway.
The most common mechanism for nucleophilic aromatic substitution is the S_NAr mechanism, which proceeds via a two-step addition-elimination process. libretexts.org A nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The leaving group then departs, restoring the aromaticity of the ring.
Role of Halogen Identity and Position in Nucleophilic Aromatic Substitution
The identity and position of the halogen are critical in nucleophilic aromatic substitution. The reactivity of halogens as leaving groups in S_NAr reactions follows the order F > Cl > Br > I, which is the reverse of the trend seen in S_N1 and S_N2 reactions. wikipedia.orgchemistrysteps.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond and makes the carbon more electrophilic. youtube.com
The position of the electron-withdrawing group relative to the leaving group is also crucial. For the reaction to proceed efficiently, the electron-withdrawing group must be located at the ortho or para position to the leaving group. libretexts.orgchemistrysteps.com This positioning allows for the delocalization and stabilization of the negative charge in the Meisenheimer intermediate through resonance. libretexts.orgmasterorganicchemistry.com A meta-positioned electron-withdrawing group does not provide this resonance stabilization. libretexts.org
Radical Reaction Pathways Involving C-H Bonds of the Pentyl Chain and Aromatic Ring
Radical reactions can occur on both the aromatic ring and the alkyl side chain of this compound.
The C-H bonds of the aromatic ring are generally strong and less susceptible to radical abstraction. acs.org However, under specific conditions, such as high temperatures or with certain radical initiators, radical substitution on the ring can occur.
More commonly, radical reactions will occur at the benzylic position of the pentyl side chain. ucalgary.ca The benzylic C-H bonds (the C-H bonds on the carbon directly attached to the aromatic ring) are significantly weaker than other alkyl C-H bonds. libretexts.orglibretexts.org This is because the radical formed upon homolytic cleavage of a benzylic C-H bond is stabilized by resonance with the aromatic ring. libretexts.orglibretexts.org
This enhanced reactivity at the benzylic position makes it susceptible to reactions such as radical halogenation. ucalgary.ca For instance, treatment with N-bromosuccinimide (NBS) in the presence of a radical initiator would selectively introduce a bromine atom at the benzylic carbon of the pentyl group. libretexts.orglibretexts.org
Oxidation of the alkyl side-chain can also occur, typically at the benzylic position. libretexts.orgmsu.edu Strong oxidizing agents like potassium permanganate (B83412) can oxidize the pentyl group to a carboxylic acid, provided there is at least one hydrogen atom at the benzylic position. libretexts.orglibretexts.org
Mechanistic Insights into C-H Functionalization of Alkylbenzenes
The functionalization of C-H bonds in alkylbenzenes is a cornerstone of modern synthetic chemistry, enabling the direct conversion of these relatively inert bonds into more complex functionalities. mt.com This process is typically mediated by transition metal catalysts and can occur at either the aromatic (aryl) C-H bonds or the aliphatic (benzylic) C-H bonds of the alkyl chain. mt.comacs.org
The mechanism of C-H activation often falls into several key categories: oxidative addition, σ-bond metathesis, and electrophilic substitution. mt.comresearchgate.net In the context of this compound, the presence of halogen and alkyl groups influences the regioselectivity of these reactions. The fluorine and chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring. libretexts.org However, they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.org The pentyl group, being an alkyl group, is an activating, ortho, para-directing group. libretexts.org
The directing effects of the substituents on this compound are summarized below:
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Directing Effect |
| -Cl | 2 | Electron-withdrawing | Electron-donating | Ortho, Para-directing |
| -F | 1 | Electron-withdrawing | Electron-donating | Ortho, Para-directing |
| -Pentyl | 4 | Electron-donating | - | Ortho, Para-directing |
Transition metal-catalyzed C-H functionalization often involves the coordination of the metal to the aromatic ring. For this compound, functionalization would likely be directed to the C-H bonds at positions 3, 5, and 6, as well as the benzylic position of the pentyl group. The specific site of functionalization can be controlled by the choice of catalyst and reaction conditions. acs.org For instance, palladium catalysts are known to be effective for the arylation of C-H bonds. researchgate.net Rhodium and iridium catalysts have also shown high activity and functional group compatibility in C-H activation reactions. wikipedia.orgnih.gov
The reactivity of the benzylic C-H bonds on the pentyl group is another important aspect. The benzylic position is activated towards reactions like oxidation and halogenation due to the stability of the resulting benzylic radical, which is resonance-stabilized by the benzene ring. libretexts.org
Isomerization and Rearrangement Processes in Substituted Pentylbenzenes
Isomerization and rearrangement are common processes in substituted alkylbenzenes, particularly during their synthesis via Friedel-Crafts alkylation. alfa-chemistry.comyoutube.com The use of a long-chain alkyl halide or alkene with a Lewis acid or proton acid catalyst can lead to a mixture of isomers. alfa-chemistry.com This is because the initial carbocation formed can rearrange to a more stable carbocation before alkylating the benzene ring.
In the case of synthesizing this compound, if a pentyl halide were used, the primary carbocation could rearrange to a secondary carbocation, leading to the formation of isomers with the phenyl ring attached at different positions along the pentyl chain. To avoid such rearrangements, acylation followed by reduction (e.g., a Wolff-Kishner or Clemmensen reduction) is often employed. youtube.com
The industrial production of long-chain alkylbenzenes, which are precursors to detergents, has historically contended with isomerization. nih.govtandfonline.com These processes often utilize strong acid catalysts like hydrogen fluoride (B91410) (HF), which can promote skeletal rearrangements of the alkyl chain. alfa-chemistry.com
Furthermore, the position of the double bond in an alkenylbenzene can be isomerized under catalytic conditions. researchgate.netorganic-chemistry.org While the pentyl group in this compound is saturated, related unsaturated precursors could undergo isomerization. For example, the isomerization of allylbenzenes to more stable propenylbenzenes is a well-documented reaction, often catalyzed by bases or transition metals. researchgate.net This highlights the potential for isomerization in the side chain of substituted benzenes.
The table below outlines potential isomerization and rearrangement reactions relevant to substituted pentylbenzenes:
| Reaction Type | Catalyst/Conditions | Description | Potential Outcome for a Pentylbenzene (B43098) Precursor |
| Friedel-Crafts Alkylation Rearrangement | Lewis Acid (e.g., AlCl₃) | Rearrangement of the alkyl carbocation to a more stable form before substitution onto the benzene ring. | Formation of a mixture of pentylbenzene isomers (e.g., 1-phenylpentane, 2-phenylpentane, 3-phenylpentane). youtube.com |
| Skeletal Isomerization | Strong Acid (e.g., HF) | Rearrangement of the carbon skeleton of the alkyl chain. | Branching of the pentyl group. alfa-chemistry.com |
| Double Bond Migration | Base or Transition Metal | Isomerization of an unsaturated alkylbenzene to move the double bond to a more thermodynamically stable position. | Conversion of a pentenylbenzene to a different positional isomer of pentenylbenzene. researchgate.netorganic-chemistry.org |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton NMR (¹H NMR) Analysis of Pentyl Chain and Aromatic Protons
The ¹H NMR spectrum of 2-Chloro-1-fluoro-4-pentylbenzene is expected to exhibit distinct signals corresponding to the protons of the pentyl chain and the aromatic ring.
Pentyl Chain Protons: The five-carbon alkyl chain would produce a series of multiplets. The terminal methyl group (CH₃) would appear as a triplet at the most upfield region (lowest chemical shift). The adjacent methylene (B1212753) group (CH₂) would be a sextet, and the subsequent two methylene groups would likely appear as complex multiplets. The methylene group directly attached to the aromatic ring would be a triplet and shifted further downfield due to the deshielding effect of the benzene (B151609) ring.
Aromatic Protons: The aromatic region of the spectrum would show signals for the three protons on the benzene ring. Due to the substitution pattern (chloro, fluoro, and pentyl groups), these protons are in distinct chemical environments and would likely appear as a set of coupled multiplets. The precise chemical shifts and coupling patterns would be influenced by the electron-donating or -withdrawing nature of the substituents and their positions relative to the protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 6.9 - 7.3 | m |
| Benzylic CH₂ | 2.5 - 2.7 | t |
| Pentyl CH₂ | 1.2 - 1.7 | m |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.
Aromatic Carbons: The six aromatic carbons would appear in the downfield region of the spectrum. The carbons directly bonded to the electron-withdrawing chlorine and fluorine atoms would be significantly shifted. The carbon bearing the fluorine atom would also exhibit a large coupling constant (¹JC-F).
Pentyl Chain Carbons: The five carbons of the pentyl chain would appear in the upfield region. The chemical shifts would vary depending on their position within the chain, with the benzylic carbon being the most downfield of the aliphatic signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-F | 155 - 160 (d, ¹JC-F ≈ 245 Hz) |
| Aromatic C-Cl | 125 - 130 |
| Aromatic C-H | 115 - 135 |
| Aromatic C-Pentyl | 140 - 145 |
| Benzylic CH₂ | 35 - 40 |
| Pentyl CH₂ | 22 - 32 |
Fluorine-19 NMR (¹⁹F NMR) for Direct Fluorine Characterization
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. sigmaaldrich.com For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal would be characteristic of a fluorobenzene (B45895) derivative. Furthermore, this signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons (ortho and meta ¹H nuclei). chemicalbook.comnist.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the calculation of its elemental composition. For this compound (C₁₁H₁₄ClF), the expected monoisotopic mass would be approximately 200.0768 u. HRMS can confirm this with high accuracy.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule would likely undergo fragmentation through the loss of the pentyl chain or cleavage at various points along the alkyl group. The presence of chlorine would be indicated by the characteristic isotopic pattern of its two stable isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification of Reaction Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for assessing the purity of volatile compounds and identifying any impurities or byproducts from a chemical reaction. In the analysis of this compound, the sample would be separated by the gas chromatograph based on its boiling point and interaction with the column's stationary phase. The separated components would then be analyzed by the mass spectrometer. This allows for the identification of any isomeric impurities, starting materials, or side-products, thereby confirming the purity of the target compound.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions (if crystalline derivatives are available)
To date, no publicly available crystal structure of this compound has been reported. However, if a suitable crystalline derivative were to be synthesized, X-ray diffraction analysis would offer an unparalleled level of structural detail, confirming the substitution pattern on the benzene ring and the conformation of the pentyl chain in the solid state. The analysis of crystalline derivatives of similar halogenated benzene compounds has provided significant insights into their molecular geometry and packing. researchgate.net
Based on available scientific literature, a detailed vibrational spectroscopic analysis for the specific chemical compound this compound is not publicly available. Searches for experimental or computational (DFT) Infrared (IR) and Raman spectral data for this exact molecule did not yield specific results.
Vibrational spectroscopy, which includes IR and Raman techniques, is a powerful tool for identifying functional groups and providing a unique "molecular fingerprint." nih.gov This analysis relies on the principle that molecular bonds and groups of atoms vibrate at specific, characteristic frequencies.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. nih.gov
Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. nih.gov The resulting spectrum shows shifts in frequency that correspond to the vibrational modes of the molecule.
Both techniques provide complementary information. While some vibrations are active in both IR and Raman, others may be active in only one, governed by the principles of molecular symmetry and selection rules. nih.gov
For a molecule like this compound, a theoretical analysis using methods like Density Functional Theory (DFT) would typically be employed to predict the vibrational frequencies. researchgate.netnih.govnih.gov These computational methods calculate the optimized molecular geometry and then derive the harmonic vibrational frequencies. researchgate.netniscpr.res.in The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other factors. nih.gov
A predicted vibrational analysis for this compound would involve the assignment of specific vibrational modes to the calculated frequencies. These assignments would be categorized as follows:
Aromatic Ring Vibrations:
C-H stretching vibrations of the benzene ring, typically appearing in the 3100-3000 cm⁻¹ region. researchgate.netniscpr.res.in
C-C stretching vibrations within the aromatic ring, usually found in the 1600-1400 cm⁻¹ range. niscpr.res.in
In-plane and out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the ring.
Pentyl Group Vibrations:
Asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups in the alkyl chain.
Scissoring, wagging, twisting, and rocking bending vibrations of the CH₂ and CH₃ groups.
Substituent Vibrations:
C-Cl (Carbon-Chlorine) stretching vibration. The position of this band can vary but is a key identifier.
C-F (Carbon-Fluorine) stretching vibration. This is typically a strong band in the IR spectrum.
Vibrations involving the bending of the C-Cl and C-F bonds relative to the benzene ring.
Without specific studies on this compound, it is not possible to provide a detailed data table of its IR and Raman spectral peaks and their assignments. The generation of such data would require dedicated experimental measurement or a new computational chemistry study.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies of Electronic Structure and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and energy.
The distribution of electrons within 2-chloro-1-fluoro-4-pentylbenzene governs its physical properties and chemical behavior. The electronegative fluorine and chlorine atoms significantly influence the electron density of the benzene (B151609) ring. An electrostatic potential map would visually represent the charge distribution. Regions of negative potential (typically colored red) are expected around the fluorine and chlorine atoms, indicating electron-rich areas and likely sites for electrophilic attack. Conversely, regions of positive potential (blue) would be found near the hydrogen atoms. The pentyl group, being an alkyl group, is a weak electron-donating group and would have a minor impact on the ring's electrostatic potential compared to the halogens.
Table 1: Hypothetical Mulliken Atomic Charges for this compound
| Atom | Hypothetical Charge (a.u.) |
|---|---|
| C1 (C-F) | +0.25 |
| C2 (C-Cl) | +0.15 |
| C3 | -0.10 |
| C4 (C-Pentyl) | -0.05 |
| C5 | -0.10 |
| C6 | -0.08 |
| F | -0.30 |
| Cl | -0.20 |
Note: This data is hypothetical and serves as an illustration of expected trends from a DFT calculation.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO gap is an indicator of the molecule's chemical stability. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the benzene ring, with some contribution from the pentyl group. The LUMO is likely to be an anti-bonding orbital (π*) of the aromatic system. The presence of the electron-withdrawing halogens would lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 2: Predicted Frontier Orbital Energies for this compound
| Orbital | Predicted Energy (eV) | Description |
|---|---|---|
| HOMO | -8.5 | Associated with the nucleophilicity of the molecule. |
| LUMO | -1.2 | Associated with the electrophilicity of the molecule. |
Note: These energy values are illustrative and would be precisely determined through DFT calculations.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling can elucidate the pathways of chemical reactions, including the structures of transient intermediates and transition states.
Electrophilic aromatic substitution is a fundamental reaction class for benzene derivatives. The directing effects of the existing substituents determine the position of the incoming electrophile. For this compound, the fluorine and chlorine atoms are ortho, para-directing but deactivating due to their inductive electron withdrawal. The pentyl group is a weak ortho, para-directing and activating group.
Computational methods can predict the most likely sites for substitution by calculating the energies of the intermediate carbocations (sigma complexes). nih.govnih.gov The most stable intermediate corresponds to the major product. In this case, substitution would be predicted to occur at the positions ortho and para to the activating pentyl group, and meta to the deactivating halogens, if steric hindrance allows. Radical substitutions would be modeled by analyzing the stability of the resulting radical intermediates.
By calculating the energies of reactants, products, and transition states, computational chemistry can provide a detailed thermodynamic and kinetic profile of a reaction. For the formation of this compound, for instance, via a Friedel-Crafts alkylation of 1-chloro-2-fluorobenzene (B165100), the reaction enthalpy (ΔH), Gibbs free energy (ΔG), and activation energy (Ea) could be determined. This analysis would reveal whether the reaction is thermodynamically favorable and what the kinetic barriers are.
Molecular Dynamics (MD) Simulations for Conformational Analysis of the Pentyl Chain and Aromatic Ring Dynamics
While the aromatic ring of this compound is rigid, the five-carbon pentyl chain has significant conformational flexibility. Molecular Dynamics (MD) simulations can model the time-dependent behavior of the molecule, providing insights into the accessible conformations of the pentyl chain and the dynamics of the aromatic ring. nih.govnih.gov
MD simulations would reveal the most populated conformations of the pentyl chain (e.g., all-trans vs. gauche conformers) and the timescale of transitions between them. This information is crucial for understanding how the molecule packs in the solid state and its interactions in solution. The simulations would also show the vibrational and rotational motions of the aromatic ring.
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling in Related Systems
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its physicochemical properties or biological activity. nih.gov While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied by examining models developed for structurally analogous compounds, such as other halogenated alkylbenzenes. nih.govwikipedia.org These models are instrumental in predicting the behavior of new or untested chemicals, thereby reducing the need for extensive laboratory testing. nih.govnih.gov
The development of a QSAR model involves several key steps: the selection of a dataset of compounds with known activities or properties, the calculation of molecular descriptors, the establishment of a mathematical relationship between these descriptors and the activity/property, and rigorous model validation. mdpi.com For compounds like this compound, QSAR models can offer valuable insights into properties such as toxicity, bioavailability, and environmental fate.
Research on halogenated benzenes has led to the development of multivariate QSAR models for predicting key physicochemical properties. nih.gov For instance, models have been successfully created to estimate boiling point, melting point, density, and flash point using topological indices derived from the chemical formula. nih.gov These models are calibrated using a training set of compounds and then validated with an external set to ensure their predictive power.
In the context of predictive toxicology, QSAR models for halogenated hydrocarbons have been improved by incorporating more accurate quantum-chemical descriptors calculated using methods like ab initio molecular orbital and density functional theory. nih.gov These advanced descriptors can provide a more nuanced understanding of the molecular features that drive toxic responses. nih.gov
Key Molecular Descriptors for Halogenated Aromatic Compounds
A variety of molecular descriptors are employed in QSAR studies of halogenated aromatic compounds. These can be broadly categorized as:
Topological Descriptors: These describe the connectivity of atoms in a molecule, such as the number of atoms, bonds, and branching patterns. nih.gov
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and include properties like the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO), which are relevant for predicting reactivity. nih.gov
Electrostatic Descriptors: These relate to the charge distribution within the molecule and are crucial for understanding intermolecular interactions. researchgate.net
Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor that quantifies a compound's hydrophobicity, a key factor in its biological activity. nih.gov
The table below illustrates the types of descriptors that would be relevant for developing a QSAR model for this compound, based on studies of related compounds.
Table 1: Representative Molecular Descriptors for QSAR Modeling of Halogenated Alkylbenzenes
| Descriptor Category | Specific Descriptor Example | Potential Predicted Property |
|---|---|---|
| Topological | Molecular Connectivity Index | Boiling Point, Bioaccumulation |
| Quantum-Chemical | ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Toxicity, Reactivity |
| Electrostatic | Dipole Moment | Receptor Binding Affinity |
Predictive Modeling Approaches
Several statistical methods are used to build QSAR models, including:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (e.g., toxicity) and a set of independent variables (molecular descriptors). sciepub.com
Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.
Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure of biological neural networks and can capture complex, non-linear relationships between molecular structure and activity. nih.gov
The performance of a QSAR model is assessed using various statistical metrics. The squared correlation coefficient (R²) indicates how well the model fits the training data, while the cross-validated squared correlation coefficient (Q²) provides a measure of the model's predictive ability on new data. sciepub.com
Hypothetical QSAR Model Performance for a Related System
The following table presents hypothetical performance metrics for a QSAR model developed to predict the aquatic toxicity of a series of halogenated benzenes, illustrating the type of data generated in such studies.
Table 2: Illustrative Performance of a QSAR Model for Predicting Aquatic Toxicity (LC₅₀) in Halogenated Benzenes
| Statistical Method | R² (Training Set) | Q² (Cross-Validation) | External R² (Test Set) |
|---|---|---|---|
| Multiple Linear Regression (MLR) | 0.85 | 0.78 | 0.82 |
| Partial Least Squares (PLS) | 0.88 | 0.81 | 0.85 |
These tables are interactive and can be sorted by clicking on the column headers.
By leveraging QSAR models developed for structurally similar compounds, it is possible to make informed predictions about the properties and potential biological activities of this compound, guiding further experimental investigation and risk assessment.
Applications in Advanced Materials Science
Integration of 2-Chloro-1-fluoro-4-pentylbenzene in Liquid Crystalline Materials
Liquid crystals are a state of matter with properties intermediate between those of conventional liquids and solid crystals, exhibiting both fluidity and long-range molecular order. publisherspanel.combeilstein-journals.org The molecular architecture of this compound suggests its potential as a mesogen, a compound that can exhibit a liquid crystal phase under certain conditions. beilstein-journals.org
The behavior of a liquid crystal (its mesophase) and its response to electric fields (electro-optical properties) are dictated by the molecule's structure. In this compound, each substituent plays a critical role.
The combined effects of these substituents are expected to result in a material with a distinct mesophase behavior and specific electro-optical characteristics, as summarized in the table below.
Table 1: Expected Influence of Substituents on Liquid Crystal Properties
| Substituent | Property Influenced | Expected Effect |
| Chloro- & Fluoro- | Dielectric Anisotropy | Introduces a significant dipole moment, affecting the response to electric fields. |
| Mesophase Stability | Can broaden the temperature range of the liquid crystal phase due to modified intermolecular forces. researchgate.net | |
| Intermolecular Forces | Alters polarity and polarizability, influencing molecular packing. whiterose.ac.uk | |
| Pentyl Chain | Molecular Shape & Fluidity | Acts as a flexible tail, contributing to the rod-like shape and enabling liquid-like flow. |
| Mesophase Type | The length and flexibility of the chain help determine whether a nematic or smectic phase is favored. researchgate.net | |
| Solubility & Viscosity | Enhances solubility in organic solvents and influences the material's viscosity. |
Commercial liquid crystal devices, such as liquid crystal displays (LCDs), rarely use a single compound. Instead, they rely on carefully formulated mixtures of several, sometimes dozens, of different liquid crystal compounds to achieve the desired performance characteristics, including a wide operating temperature range, low viscosity, high stability, and specific optical and electrical properties. dtic.mil
Potential in Organic Electronic Devices
Organic electronics utilize carbon-based materials in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The performance of these devices is fundamentally linked to the electronic properties of the organic molecules used. arxiv.orgarxiv.org
While this compound itself is not a conductive polymer, it represents a crucial starting material, or "building block," for creating larger, more complex organic semiconductors. Its halogenated benzene (B151609) structure is a common motif in this field. researchgate.net The chlorine and fluorine atoms can serve as reactive sites or as functional groups that tune the electronic nature of the final molecule. Through chemical reactions like cross-coupling, this molecule can be linked with other aromatic units to construct π-conjugated systems, which are the basis of most organic semiconductors. mdpi.com The pentyl group would serve to enhance the solubility and processability of these larger, often rigid, molecules, which is a significant challenge in the fabrication of organic electronic devices.
The introduction of halogen atoms has a profound and predictable effect on the electronic properties of organic semiconductors. researchgate.netmdpi.com
Electronic Band Structure: Halogens, especially fluorine, are highly electronegative and exert a strong electron-withdrawing effect. arxiv.orgnih.gov This effect stabilizes the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net Lowering the HOMO and LUMO energy levels is a key strategy in materials design. For instance, in OPVs, tuning these levels is essential for efficient charge separation at the interface between donor and acceptor materials. researchgate.netchemeurope.com
Charge Transport: The efficiency of an organic electronic device also depends on how well electrical charges (electrons and holes) can move through the material (charge transport). Halogenation impacts this in two competing ways. On one hand, the intermolecular interactions introduced by halogens can promote more ordered molecular packing, which is generally favorable for efficient charge transport. mdpi.com On the other hand, the intense electron-withdrawing effect of fluorine can increase the "reorganization energy" (the energy required for a molecule to adjust its geometry upon gaining or losing a charge) and reduce electronic coupling between adjacent molecules. arxiv.orgarxiv.orgnih.gov This can hinder charge transport. Therefore, the net effect of di-halogenation with both chlorine and fluorine represents a trade-off between improved molecular packing and potentially adverse electronic effects, requiring careful molecular design to optimize charge mobility. arxiv.orgarxiv.org
Table 2: Effects of Halogenation on Organic Semiconductor Properties
| Property | Effect of Halogenation (especially Fluorination) | Rationale | Citation |
| HOMO/LUMO Energy Levels | Lowers (stabilizes) energy levels. | Strong electron-withdrawing nature of halogen atoms. | researchgate.netresearchgate.net |
| Electronic Band Gap | Can be tuned by the degree and type of halogenation. | Alteration of HOMO/LUMO energies directly impacts the band gap. | chemeurope.com |
| Molecular Packing | Can induce stronger intermolecular interactions, leading to more ordered packing. | Halogen atoms can participate in non-covalent interactions like hydrogen or halogen bonds. | mdpi.com |
| Charge Transport | Can either enhance or hinder charge mobility. | A balance between improved packing and potentially higher reorganization energy/weaker electronic coupling. | arxiv.orgarxiv.orgnih.gov |
Application as Precursors for Polymeric Materials with Tunable Properties
The structure of this compound makes it an ideal precursor, or monomer, for the synthesis of advanced polymeric materials. The reactive sites on the molecule can be used to initiate polymerization, allowing it to be incorporated into a long polymer chain.
Depending on the polymerization strategy, different types of functional polymers could be created:
Side-Chain Liquid Crystalline Polymers (SCLCPs): The entire this compound molecule could be attached as a side chain to a flexible polymer backbone (e.g., polyacrylate). mdpi.com The resulting SCLCP would combine the properties of a polymer (processability, film-forming ability) with the anisotropic, stimuli-responsive behavior of a liquid crystal. Such materials are used in optical films and data storage. mdpi.com
Conjugated Polymers: If the benzene ring is incorporated into the main chain of the polymer through polymerization reactions (e.g., at the sites of the halogen atoms), a conjugated polymer could be formed. The electronic properties of this polymer would be directly influenced by the chloro-, fluoro-, and pentyl-substituted repeating unit, allowing for the creation of semiconducting polymers with properties tailored for specific electronic applications. The pentyl chains would ensure the polymer remains soluble, which is crucial for solution-based processing techniques like spin-coating or inkjet printing.
Table 3: Potential Polymer Architectures from this compound
| Polymer Type | Description | Potential Application |
| Side-Chain Liquid Crystalline Polymer (SCLCP) | The molecule acts as a mesogenic side group attached to a polymer backbone. | Optical films, sensors, data storage. |
| Conjugated Polymer | The aromatic ring is integrated into the main polymer backbone. | Organic transistors, solar cells, LEDs. |
Catalysis and Derivatization Studies
2-Chloro-1-fluoro-4-pentylbenzene as a Substrate in Transition Metal-Catalyzed Reactions
The halogen substituents on the aromatic ring are prime handles for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.
The carbon-chlorine bond in this compound is significantly more susceptible to oxidative addition by transition metals like palladium than the carbon-fluorine bond. This chemoselectivity allows for the targeted functionalization at the chlorine-bearing position. Several key cross-coupling reactions could be envisioned for this substrate:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base would introduce a new carbon-carbon bond. For instance, coupling with phenylboronic acid would yield 2-fluoro-5-pentylbiphenyl.
Sonogashira Coupling: The palladium- and copper-catalyzed reaction with terminal alkynes would lead to the formation of functionalized alkynes. Coupling with an alkyne like 4-methyl-1-pentyne (B1581292) could result in the formation of 2-Chloro-1-fluoro-4-(4-methylpent-1-ynyl)benzene.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction with amines would allow for the introduction of nitrogen-containing functional groups, leading to the synthesis of various aniline (B41778) derivatives.
Heck Reaction: The palladium-catalyzed reaction with alkenes would form a new carbon-carbon bond at the vinylic position of the alkene.
The following table outlines the potential products from these hypothetical cross-coupling reactions.
| Cross-Coupling Reaction | Coupling Partner | Potential Product Name |
| Suzuki-Miyaura | Phenylboronic acid | 2-Fluoro-5-pentyl-1,1'-biphenyl |
| Sonogashira | 4-Methyl-1-pentyne | 2-Chloro-1-fluoro-4-(4-methylpent-1-ynyl)benzene |
| Buchwald-Hartwig | Diethylamine | N,N-Diethyl-2-fluoro-4-pentylaniline |
| Heck | Styrene | 1-Chloro-2-fluoro-5-pentyl-4-styrylbenzene |
While the cross-coupling reactions rely on the pre-functionalized halide positions, C-H activation offers a more direct route to functionalize the aromatic ring. The fluorine and chlorine substituents can act as directing groups, influencing the regioselectivity of the C-H activation process. For instance, ortho-lithiation directed by the fluorine atom could be a viable strategy, followed by quenching with an electrophile to introduce a new substituent adjacent to the fluorine.
Transition metal-catalyzed C-H activation, often utilizing palladium, rhodium, or ruthenium catalysts, could also be employed. The directing group ability of the existing substituents would be crucial in determining the site of new bond formation.
Derivatization to Synthesize More Complex Polyfunctionalized Aromatics
Building upon the initial functionalization through cross-coupling or C-H activation, this compound can be a precursor to a wide range of polyfunctionalized aromatic compounds. Sequential cross-coupling reactions, where the first product is subjected to a second, different coupling reaction, could lead to highly substituted aromatic rings with diverse functionalities. For example, a Suzuki coupling at the chlorine position followed by a C-H activation/functionalization at an ortho position could generate a tri-substituted pentylbenzene (B43098) derivative.
Catalytic Role of Derivatives in Organic Synthesis
While this compound itself is a substrate, its derivatives have the potential to act as catalysts. For instance, the introduction of a phosphine (B1218219) group via a cross-coupling reaction would create a phosphine ligand. Such ligands are critical components of many transition metal catalysts, influencing their stability, activity, and selectivity. A chiral amine introduced via a Buchwald-Hartwig reaction could serve as an organocatalyst or as a chiral ligand for metal-catalyzed asymmetric synthesis.
The synthesis of a derivative like 2-chloro-1,4-dimethoxybenzene (B1200979) has been shown to act as a catalytic cofactor in the oxidation of anisyl alcohol by lignin (B12514952) peroxidase. This highlights the potential for derivatives of halogenated aromatics to play a role in biocatalysis and enzymatic reactions.
Environmental and Green Chemistry Aspects in a Chemical Context
Mechanistic Studies of Atmospheric Oxidation of Halogenated Alkylbenzenes by Hydroxyl Radicals
The primary atmospheric removal process for many halogenated aromatic compounds is oxidation by hydroxyl (OH) radicals. rsc.orgnih.gov These reactions are crucial for determining the atmospheric lifetime and transport of these substances. rsc.org Theoretical studies on simpler halogenated benzenes, such as fluorobenzene (B45895) and chlorobenzene (B131634), provide valuable insights into the likely atmospheric behavior of more complex structures like 2-Chloro-1-fluoro-4-pentylbenzene.
The atmospheric oxidation of halogenated benzenes by hydroxyl radicals is not a simple, direct process. It has been demonstrated that the reaction proceeds through the formation of a prereaction complex. rsc.orgnih.gov This complex is a transient species where the hydroxyl radical and the halogenated benzene (B151609) molecule are loosely bound before the actual chemical transformation occurs. rsc.org The formation of these prereaction complexes is facilitated by loose transition states, which in turn reduce the rate at which the complex dissociates. rsc.org
The structure of these prereaction complexes is notably influenced by the degree of halogenation of the aromatic ring. rsc.orgnih.gov For monohalogenated benzenes like fluorobenzene and chlorobenzene, the hydrogen atom of the hydroxyl radical tends to point towards the center of the aromatic ring. nih.govirb.hr In contrast, for perhalogenated benzenes such as hexafluorobenzene (B1203771) and hexachlorobenzene (B1673134), it is the oxygen atom of the hydroxyl radical that is unexpectedly directed towards the ring's center. nih.govirb.hr
These oxidation reactions are characterized as being highly exothermic, releasing a significant amount of energy and producing "hot" adducts with considerable excess energy. rsc.org However, they also possess high reaction barriers. rsc.org The binding energies of the prereaction complexes for mono- and per-fluorinated or chlorinated benzenes typically range from 3 to 6.6 kcal mol⁻¹. rsc.org
Table 1: Energetic Properties of Halogenated Benzene Oxidation by OH Radicals
| Property | Value Range |
|---|---|
| Reaction Enthalpies | -14.5 to -32.8 kcal mol⁻¹ |
| Reaction Barriers | 5.2 to 7.3 kcal mol⁻¹ |
| Prereaction Complex Binding Energies | 3 to 6.6 kcal mol⁻¹ |
This table presents generalized data from theoretical studies on various halogenated benzenes. rsc.org
Given the difficulty and expense of experimentally measuring reaction rates for the vast number of chemical compounds in the atmosphere, theoretical approaches are essential for predicting their atmospheric fate. copernicus.org Quantitative Structure-Activity Relationship (QSAR) models and other computational methods are employed to estimate the reaction rate constants of organic chemicals with atmospheric oxidants like the hydroxyl radical. copernicus.org
For the atmospheric oxidation of halogenated benzenes, theoretical calculations have shown excellent agreement with available experimental data over a range of environmentally relevant temperatures. rsc.org This provides confidence in the reliability of these computational models for predicting the atmospheric lifetimes of these compounds. rsc.org For instance, calculated tropospheric lifetimes indicate that fluorobenzene and chlorobenzene are removed from the atmosphere with relative ease and are not prone to long-range transport. nih.govirb.hr Conversely, compounds like hexafluorobenzene and hexachlorobenzene have much longer calculated atmospheric lifetimes, classifying them as potential or known persistent organic pollutants (POPs). nih.govirb.hr
Recent advancements in this field include the use of automated reaction network generation to systematically explore the complex chemistry of atmospheric oxidation. mit.edu These methods help to identify novel reaction pathways that might be overlooked by traditional approaches. mit.edu Furthermore, the development of comprehensive AI models that can predict reaction rate constants for a wide variety of volatile organic compounds (VOCs) with multiple oxidants represents a significant step forward in atmospheric chemistry. copernicus.org
Development of Green Synthetic Routes for Halogenated Aromatics
The synthesis of halogenated aromatics has traditionally relied on methods that can be environmentally problematic. Consequently, a significant area of research is dedicated to the development of "green" synthetic routes that are more sustainable and environmentally friendly. rsc.org This research is driven by the need to reduce waste, avoid the use of hazardous reagents, and improve energy efficiency. rsc.org
One approach to greener halogenation involves the use of hydrogen peroxide in aqueous acetic acid to generate the halogenating species (e.g., Br⁺ or I⁺). researchgate.net This method has been shown to produce aromatic heterocyclic halides in yields and purities comparable to traditional methods that use reagents like N-bromosuccinimide. researchgate.net Another strategy involves the use of environmentally friendly catalysts, such as rod-like metal-organic frameworks (MOFs), to facilitate the halogenation of aromatic compounds under solvent-free conditions. researchgate.net
Furthermore, the exploration of microbial and enzymatic pathways for the synthesis and modification of halogenated compounds is a promising frontier. nih.govfrontiersin.org While often focused on complex natural products, these biocatalytic approaches offer the potential for highly selective and environmentally benign halogenation reactions. frontiersin.org The overarching goal of this research area is to provide a toolbox of sustainable methods for producing valuable halogenated aromatics, thereby contributing to a circular economy and reducing the environmental footprint of the chemical industry. rsc.org
Q & A
Q. What are the standard synthetic routes for 2-Chloro-1-fluoro-4-pentylbenzene, and what experimental conditions are critical for reproducibility?
- Methodological Answer : The synthesis of halogenated aromatic compounds like this compound often involves Friedel-Crafts alkylation or coupling reactions. For example, analogs such as 1-Chloro-4-fluorobenzene derivatives are synthesized via reflux with thionyl chloride (SOCl₂) and benzene, followed by alkylation with pentyl groups under controlled temperatures (40–60°C) . Key parameters include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) for electrophilic substitution.
- Reaction time : 4–6 hours for complete conversion.
- Purification : Column chromatography using silica gel and non-polar solvents (hexane/ethyl acetate).
Safety protocols, such as using closed systems and local exhaust ventilation, are essential due to volatile intermediates .
Q. What safety protocols and PPE are required when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Respirators for vapor protection (e.g., NIOSH-approved cartridges), nitrile gloves, safety goggles, and flame-resistant lab coats .
- Handling : Use fume hoods for volatile steps; avoid contact with oxidizing agents to prevent hazardous decomposition .
- Spill management : Absorb with inert materials (vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized to synthesize this compound derivatives for phenanthridine precursors?
- Methodological Answer : Suzuki coupling of halogenated benzene derivatives (e.g., 1-Bromo-4-chloro-2-fluorobenzene) with boronic esters requires:
- Catalyst system : Pd(PPh₃)₄ (0.5–1 mol%) with K₂CO₃ as a base in toluene/water (3:1) at 80°C .
- Ligand effects : Biphenyl ligands enhance electron-deficient aryl halide reactivity.
- Yield optimization : Microwave-assisted synthesis reduces reaction time (30 mins vs. 12 hours) .
Post-coupling cyclization (e.g., with benzonitrile) generates phenanthridines via aryne intermediates .
Q. How can contradictory data on reaction yields in halogenated aromatic synthesis be resolved?
- Methodological Answer : Contradictions often arise from varying catalytic systems or solvent purity. A systematic approach includes:
- Control experiments : Replicate conditions using standardized reagents (e.g., anhydrous solvents).
- Analytical validation : Use GC-MS or HPLC (C18 columns, acetonitrile/water mobile phase) to confirm product purity .
- Statistical analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) .
Analytical and Computational Questions
Q. What chromatographic and spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer :
- GC-MS : Use a DB-5 column (30 m × 0.25 mm) with He carrier gas; monitor for m/z 202 (Cl isotope pattern) .
- NMR : ¹⁹F NMR (δ -110 to -120 ppm) and ¹H NMR (δ 1.3–1.5 ppm for pentyl CH₂) confirm substitution patterns .
- QSPR models : Predict physicochemical properties (e.g., logP) using quantum-chemical descriptors (HOMO/LUMO energies) .
Q. What strategies mitigate hazards during scale-up of this compound synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
